Fenyripol
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Overview
Description
Fenyripol is a chemical compound known for its role as a skeletal muscle relaxant. It is often used in research settings to study its effects on muscle relaxation and related physiological processes . The compound is typically available in its hydrochloride form, which enhances its solubility and stability for laboratory use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenyripol can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The primary synthetic route involves the reaction of 1-phenyl-2-(pyrimidin-2-ylamino)ethanol with hydrochloric acid to form this compound hydrochloride . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Fenyripol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Fenyripol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on muscle physiology and cellular processes.
Medicine: Explored for potential therapeutic applications in treating muscle spasms and related conditions.
Industry: Utilized in the development of new muscle relaxants and related pharmaceuticals
Mechanism of Action
Fenyripol exerts its effects by targeting specific molecular pathways involved in muscle contraction and relaxation. It primarily acts on the central nervous system to inhibit the transmission of nerve impulses that cause muscle spasms. This results in the relaxation of skeletal muscles and relief from muscle stiffness .
Comparison with Similar Compounds
Similar Compounds
Fenyramidol: Another muscle relaxant with a similar mechanism of action.
Fentanyl: An opioid analgesic with muscle relaxant properties, but primarily used for pain management.
Fenpyroximate: A compound with different applications, primarily used as an insecticide.
Uniqueness of Fenyripol
This compound is unique in its specific application as a skeletal muscle relaxant with a well-defined mechanism of action. Unlike other compounds that may have broader applications, this compound is specifically targeted for muscle relaxation research and potential therapeutic use .
Properties
CAS No. |
3607-24-7 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-phenyl-2-(pyrimidin-2-ylamino)ethanol |
InChI |
InChI=1S/C12H13N3O/c16-11(10-5-2-1-3-6-10)9-15-12-13-7-4-8-14-12/h1-8,11,16H,9H2,(H,13,14,15) |
InChI Key |
OHHIAWWXDMYFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O |
Origin of Product |
United States |
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